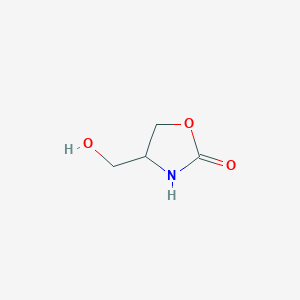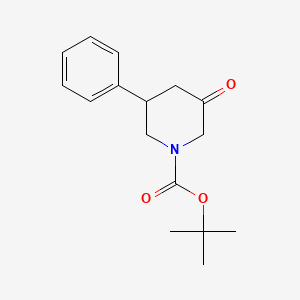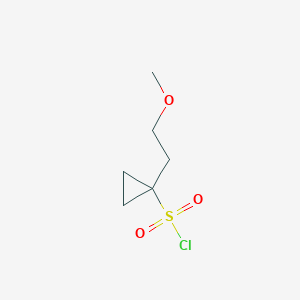
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Formation and Reactivity of Cyclopropylsulfones : Research has shown that cyclopropylsulfones can be formed through reactions involving 1-arylsulfonyl-2-chloromethylprop-2-enes, leading to 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes via an addition–cyclisation sequence. This process demonstrates the reactivity of chlorosulfones in organic synthesis, offering pathways for constructing cyclopropyl-containing molecules (Jeffery & Stirling, 1993).
- Nucleophilic Substitutions Catalyzed by Palladium(0) : Studies on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides have highlighted the potential of palladium(0) catalysis in facilitating regioselective nucleophilic substitutions. This approach has been utilized to generate cyclopropylideneethyl derivatives, showcasing the utility of cyclopropane derivatives as building blocks in organic synthesis (Stolle et al., 1992).
Chemical Transformations and Synthesis Strategies
- Chemistry of α‐Diazosulfones : The photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes leads to sulfonyl substituted cyclopropanes. This method has been explored for the stereospecific synthesis of cyclopropyl sulfones, providing insights into the interactions between sulfonylcarbenes and alkenes (Leusen, Mulder, & Strating, 2010).
- Divergent Synthesis of Cyclopropane-Containing Compounds : A strategy for the synthesis of cyclopropane-containing lead-like compounds, fragments, and building blocks has been developed, utilizing a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide. This approach offers a versatile method for generating structurally diverse compounds with potential applications in drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Mechanistic Insights and Synthetic Applications
- Hydrolysis and Reactions with Tertiary Amines : The mechanisms of hydrolysis and reactions of cyclopropanesulfonyl chloride with tertiary amines in organic media have been examined, providing valuable insights into the behavior of three-membered ring sulfonates in chemical reactions. This research contributes to understanding the unique reactivity patterns of cyclopropane derivatives (King, Lam, & Ferrazzi, 1993).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFOBHPMJUWRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001834-79-1 |
Source


|
| Record name | 1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
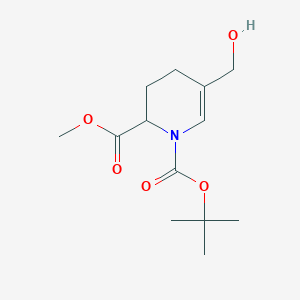
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
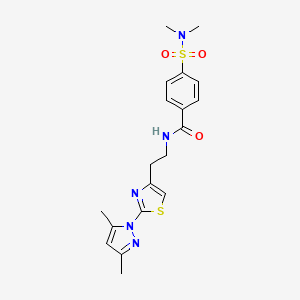
![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)



![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
